![molecular formula C10H9BrO2 B2431128 Methyl 4-bromocubane-1-carboxylate CAS No. 37794-28-8](/img/structure/B2431128.png)
Methyl 4-bromocubane-1-carboxylate
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Description
“Methyl 4-bromocubane-1-carboxylate” is a chemical compound with the molecular formula C₁₀H₉BrO₂ . It has a molecular weight of 239.98 .
Synthesis Analysis
The synthesis of “Methyl 4-bromocubane-1-carboxylate” involves complex chemical reactions. One of the methods involves the Suzuki-Miyaura cross-coupling reaction . The process begins with “Methyl 4-bromocubane-1-carboxylate” and phenyl boronic acid. A variety of conditions are trialed, and a range of simple Pd(II) catalysts and Pd(0) precatalysts are used in conjunction with various bases .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromocubane-1-carboxylate” is complex and requires advanced techniques for analysis. Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies, X-ray diffraction, and quantum chemical calculations are typically used .Chemical Reactions Analysis
“Methyl 4-bromocubane-1-carboxylate” can participate in various chemical reactions. For instance, it can be involved in nucleophilic substitution, elimination, and halogenation of alkane (radical substitution) reactions . These reactions can be used to design synthesis routes for a target compound from available starting materials .Scientific Research Applications
Synthesis and Molecular Structure
- Methyl 4-bromocubane-1-carboxylate is instrumental in the synthesis of other cubane derivatives. Zakharov et al. (2005) developed an efficient procedure for synthesizing 4-bromo-1-hydroxymethylcubane using lithium aluminum hydride and aluminum hydride. This method established the molecular structure of the compound through X-ray diffraction analysis (Zakharov et al., 2005).
Oxidation and Reduction Processes
- The compound serves as a precursor in various oxidation and reduction processes. For instance, Shastin et al. (2006) detailed the production of 4-bromocubanecarbaldehyde through oxidation of 4-bromo-1-hydroxymethylcubane, highlighting its role in the formation of aldehydes (Shastin et al., 2006).
Influence on Bond Length and Structure
- Research by Irngartinger et al. (1999) investigated the influence of various substituents, including the methyl 4-bromocubane-1-carboxylate, on the bond length and overall structure of the cubane cage. This study provides insights into the structural changes induced by different substituents on the cubane framework (Irngartinger et al., 1999).
Photoinduced Nucleophilic Substitution
- Jimenez et al. (2018) described a synthetic route to modify the cubane nucleus using methyl-4-iodocubane-1-carboxylate. This method demonstrates the potential for photoinduced nucleophilic substitution reactions in the modification of the cubane core (Jimenez et al., 2018).
Conformational Analysis in Peptide Design
- Bisetty et al. (2006) utilized a derivative of methyl 4-bromocubane-1-carboxylate in the analysis of trishomocubane amino acid dipeptide. This research is significant for understanding conformational characteristics in peptide and protein surrogate design (Bisetty et al., 2006).
Insights into Bromination Processes
- Roy et al. (2004) explored the bromination of the methyl group in isoxazole derivatives, where methyl 4-bromocubane-1-carboxylate could serve as a reference or comparative compound for understanding bromination mechanisms (Roy et al., 2004).
properties
IUPAC Name |
methyl 4-bromocubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRUWJVGHGZOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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